molecular formula C18H19N5OS B11149730 [1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone

[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone

Cat. No.: B11149730
M. Wt: 353.4 g/mol
InChI Key: FRZCUOIEWISDHO-UHFFFAOYSA-N
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Description

[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring fused with a thienyl group and a piperazine moiety linked to a pyridine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The thienyl group is introduced via electrophilic aromatic substitution reactions. The piperazine moiety is then linked to the pyridine ring through nucleophilic substitution reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors can also be employed to enhance the scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, [1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

The compound’s potential therapeutic properties are being explored in medicine. It may exhibit activity against certain diseases, making it a subject of interest for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    3-benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine: Another complex molecule with a piperazine moiety.

Uniqueness

What sets [1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

(2-methyl-5-thiophen-2-ylpyrazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H19N5OS/c1-21-15(13-14(20-21)16-5-4-12-25-16)18(24)23-10-8-22(9-11-23)17-6-2-3-7-19-17/h2-7,12-13H,8-11H2,1H3

InChI Key

FRZCUOIEWISDHO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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